molecular formula C8H14Cl2IN3 B6222486 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 2758001-30-6

3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B6222486
CAS No.: 2758001-30-6
M. Wt: 350
InChI Key:
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Description

3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound characterized by its unique structure, which includes an iodine atom, a methyl group, a pyrrolidinyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core. Subsequent iodination and methylation steps introduce the iodine and methyl groups, respectively. The final step involves the addition of the pyrrolidinyl group and the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Iodate or iodide derivatives.

  • Reduction Products: Pyrazoline derivatives.

  • Substitution Products: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways or receptors.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it valuable in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can enhance the binding affinity of the compound to these targets, leading to desired biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: This compound shares structural similarities with the pyrazole ring but has a different heterocyclic system.

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: This compound contains a pyrrolidine ring and a methyl group but lacks the iodine atom.

Uniqueness: 3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its iodine atom provides a distinct advantage in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

2758001-30-6

Molecular Formula

C8H14Cl2IN3

Molecular Weight

350

Purity

95

Origin of Product

United States

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